4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide
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Overview
Description
4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a phenylpyrrolidinyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the target compound . The reaction conditions often include refluxing in an appropriate solvent, such as ethanol, and monitoring the reaction progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, particularly in developing new drugs for treating infections and inflammatory diseases.
Industry: The compound is used in the synthesis of advanced materials and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of 4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes like carbonic anhydrase, while the phenylpyrrolidinyl moiety can interact with various receptors and proteins, modulating their activity . These interactions lead to the compound’s observed biological effects, such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
4-{2-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl}benzenesulfonamide is unique due to its specific combination of a phenylpyrrolidinyl group and a benzenesulfonamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-26(24,25)15-8-6-13(7-9-15)10-11-20-16-12-17(22)21(18(16)23)14-4-2-1-3-5-14/h1-9,16,20H,10-12H2,(H2,19,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZMDRVHMOCOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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